molecular formula C17H24N2O4S B11440767 Dimethyl 2-{[(dipropylamino)carbonothioyl]amino}terephthalate

Dimethyl 2-{[(dipropylamino)carbonothioyl]amino}terephthalate

Cat. No.: B11440767
M. Wt: 352.5 g/mol
InChI Key: XYJNEIHYVNSSGU-UHFFFAOYSA-N
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Description

1,4-DIMETHYL 2-[(DIPROPYLCARBAMOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE is an organic compound with a complex structure It contains a benzene ring substituted with dimethyl groups and a dipropylcarbamothioyl amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-[(DIPROPYLCARBAMOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE typically involves multiple steps:

    Formation of the benzene ring: The initial step involves the formation of the benzene ring with dimethyl groups at the 1 and 4 positions.

    Introduction of the dipropylcarbamothioyl amino group: This step involves the reaction of the benzene derivative with a suitable reagent to introduce the dipropylcarbamothioyl amino group.

    Esterification: The final step involves the esterification of the carboxylic acid groups to form the dicarboxylate ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of high-yield reagents, efficient catalysts, and controlled reaction conditions to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-[(DIPROPYLCARBAMOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1,4-DIMETHYL 2-[(DIPROPYLCARBAMOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-[(DIPROPYLCARBAMOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl biphenyl-4,4’-dicarboxylate: Another compound with a similar structure but different substituents.

    Dimethyl 1,4-cyclohexanedicarboxylate: A compound with a cyclohexane ring instead of a benzene ring.

    Dimethyl 2-methylterephthalate: A compound with a methyl group at the 2 position of the benzene ring.

Uniqueness

1,4-DIMETHYL 2-[(DIPROPYLCARBAMOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C17H24N2O4S

Molecular Weight

352.5 g/mol

IUPAC Name

dimethyl 2-(dipropylcarbamothioylamino)benzene-1,4-dicarboxylate

InChI

InChI=1S/C17H24N2O4S/c1-5-9-19(10-6-2)17(24)18-14-11-12(15(20)22-3)7-8-13(14)16(21)23-4/h7-8,11H,5-6,9-10H2,1-4H3,(H,18,24)

InChI Key

XYJNEIHYVNSSGU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=S)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC

Origin of Product

United States

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